REACTION_CXSMILES
|
P(=O)([O-])O[C:3](CC)(CC)[C:4]#[N:5].[H-].[Na+].[Cl:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=O)=[CH:17][C:16]=1[F:23].O>C1COCC1>[Cl:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[CH:3][C:4]#[N:5])=[CH:17][C:16]=1[F:23] |f:1.2|
|
Name
|
Diethylcyanomethyl phosphonate
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
P(OC(C#N)(CC)CC)([O-])=O
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
756 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise over ca. 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
The whole reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)C=CC#N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |